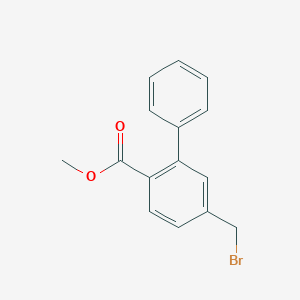

Methyl 4-bromomethyl-2-phenylbenzoate

説明

Methyl 4-bromomethyl-2-phenylbenzoate (CAS: 114772-38-2) is a brominated aromatic ester with a molecular formula of C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol . Its structure consists of a benzoate ester backbone substituted with a bromomethyl group at the 4-position and a phenyl group at the 2-position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the bromomethyl group, which facilitates alkylation and cross-coupling reactions.

特性

分子式 |

C15H13BrO2 |

|---|---|

分子量 |

305.17 g/mol |

IUPAC名 |

methyl 4-(bromomethyl)-2-phenylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)13-8-7-11(10-16)9-14(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChIキー |

QTKFZQUZEQSMTL-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl 4-bromomethyl-2-phenylbenzoate and analogous brominated esters:

Key Observations:

Reactivity Differences: The dual bromine in methyl 4-bromo-2-bromomethylbenzoate enhances its utility in sequential substitution reactions compared to the mono-brominated target compound . The fluorine in methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate increases electronic withdrawal, stabilizing the molecule against hydrolysis .

Solubility and Polarity :

- The hydroxyl group in methyl 4-bromo-2-hydroxy-6-methylbenzoate improves aqueous solubility, making it preferable for reactions in polar solvents .

準備方法

Standard Protocol with AIBN Initiation

The most widely employed method involves radical bromination of methyl 4'-methyl-2-biphenylcarboxylate using NBS and azobisisobutyronitrile (AIBN) in n-hexane. Key steps include:

-

Reagents : NBS (1.02 equiv), AIBN (0.05 equiv), and 30% hydrogen peroxide (2.0 equiv).

-

Conditions : Reaction at 60°C for 2.5 hours, followed by reflux for 30 minutes.

-

Workup : Quenching with sodium bisulfite, filtration, and recrystallization in n-hexane.

Outcomes :

Table 1: Reaction Optimization for NBS/AIBN Bromination

Solvent and Initiator Variations

Alternative protocols substitute n-hexane with carbon tetrachloride (CCl₄), achieving comparable yields (90%) for analogous bromomethylated aromatics. However, CCl₄ poses environmental and safety concerns, limiting industrial applicability. Microwave-assisted bromination (80°C, 30 minutes) has been explored for reduced reaction times but requires specialized equipment.

Oxidative Bromination with Hydrogen Peroxide

Dual Role of H₂O₂ in Bromine Generation

Hydrogen peroxide serves as an oxidant to regenerate bromine from HBr, enabling catalytic bromine usage. In a representative procedure:

-

Reagents : Tetrabutylammonium bromide (TBAB, 0.1 equiv), H₂O₂ (2.0 equiv), and Br₂ (1.0 equiv) in diethyl ether.

-

Advantages : Minimizes bromine waste and enhances atom economy.

Outcomes :

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

While less common, palladium-mediated routes enable modular synthesis. For example, methyl 2-(bromomethyl)benzoate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in DME/EtOH:

Table 2: Palladium-Catalyzed Method Limitations

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Boronic Acid Purity | <90%: Yield drop | Pre-purify via recrystallization |

| Solvent Polarity | High polarity needed | Use DME/EtOH (2:1) |

Comparative Analysis of Bromination Techniques

Efficiency and Practicality

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-bromomethyl-2-phenylbenzoate in laboratory settings?

Due to its bromomethyl group, the compound may pose alkylation and toxicity risks. Standard protocols include:

- Immediate flushing of eyes with water for 10–15 minutes upon contact .

- Use of gloves and lab coats to prevent skin exposure; contaminated clothing must be washed thoroughly before reuse .

- Conduct reactions in fume hoods to avoid inhalation. Toxicity data are limited, so treat it as a potential hazard and consult safety guidelines for brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR and FT-Raman spectroscopy : To identify functional groups (e.g., ester C=O stretch, aromatic C-H vibrations) and bromomethyl C-Br bonds. Compare with computational frequency calculations to resolve ambiguities .

- NMR (¹H/¹³C) : Assign peaks using DEPT or HSQC for methyl, bromomethyl, and aromatic protons. Coupling patterns in aromatic regions help confirm substitution positions .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Bromination : Selective bromination of methyl 2-phenylbenzoate using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Esterification : Coupling 4-bromomethyl-2-phenylbenzoic acid with methanol via acid catalysis (H₂SO₄) or DCC-mediated coupling . Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the bromomethyl group?

- Use SHELXL for small-molecule refinement: Apply restraints to C-Br bond lengths and angles. For twinned crystals, employ TWIN/BASF commands .

- Validate with PLATON to check for missed symmetry or hydrogen bonding interactions that may stabilize the structure .

Q. How to address contradictions between computational and experimental vibrational spectra?

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to model the molecule’s geometry. Adjust for solvent effects (e.g., PCM model) if spectra were acquired in solution .

- Reconcile discrepancies in C-Br stretching modes by examining crystal packing forces (e.g., halogen bonding) that may shift experimental frequencies .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Competing radical pathways : Trace byproducts (e.g., dibrominated species) to incomplete control of radical initiator concentration or reaction time .

- Steric hindrance : The ortho-phenyl group may slow bromination kinetics, requiring elevated temperatures or prolonged reaction times. Optimize using DOE (Design of Experiments) .

Q. How to design a crystallization protocol for high-purity single crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。